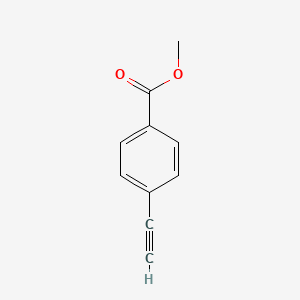

Methyl 4-ethynylbenzoate

Description

Structure

3D Structure

Propriétés

IUPAC Name |

methyl 4-ethynylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c1-3-8-4-6-9(7-5-8)10(11)12-2/h1,4-7H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPGRSTBIEYGVNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30348700 | |

| Record name | methyl 4-ethynylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3034-86-4 | |

| Record name | methyl 4-ethynylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL 4-ETHYNYLBENZOATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-ethynylbenzoate (CAS: 3034-86-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 4-ethynylbenzoate, a versatile building block in modern organic synthesis. This document outlines its physicochemical and spectral properties, provides detailed experimental protocols for its synthesis and key reactions, and illustrates its utility in creating complex molecular architectures.

Core Properties of Methyl 4-ethynylbenzoate

Methyl 4-ethynylbenzoate is a solid, colorless compound widely utilized in organic synthesis.[1] Its structure, featuring both a terminal alkyne and a methyl ester, allows for a diverse range of chemical transformations, making it a valuable intermediate in the pharmaceutical and agrochemical industries.[1][2]

Physicochemical Data

The key physicochemical properties of Methyl 4-ethynylbenzoate are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 3034-86-4 | [3] |

| Molecular Formula | C₁₀H₈O₂ | [3] |

| Molecular Weight | 160.17 g/mol | [3] |

| Melting Point | 88-95 °C | [3] |

| Boiling Point | 239.4 °C at 760 mmHg | [1] |

| Density | 1.11 g/cm³ | [1] |

| Solubility | Sparingly soluble in water | [4] |

| Appearance | Solid | [3] |

| Storage Temperature | 2-8°C | [3] |

Spectral Data

Spectral data is crucial for the identification and characterization of Methyl 4-ethynylbenzoate. The following table summarizes key spectral information.

| Spectrum Type | Notable Features |

| ¹H NMR | Data available, refer to spectral databases. |

| ¹³C NMR | Data available, refer to spectral databases. |

| Infrared (IR) | Data available, refer to spectral databases. |

Synthesis and Reactions: Experimental Protocols

Methyl 4-ethynylbenzoate is a key reactant in several important organic reactions, notably Sonogashira couplings and copper-catalyzed azide-alkyne cycloadditions (click chemistry).[2][5]

Synthesis of Methyl 4-ethynylbenzoate via Sonogashira Coupling

A common and efficient method for the synthesis of Methyl 4-ethynylbenzoate is the Sonogashira coupling of an aryl halide (such as methyl 4-iodobenzoate) with a protected acetylene, followed by deprotection. The following is a representative protocol.

Step 1: Sonogashira Coupling of Methyl 4-iodobenzoate (B1621894) with Trimethylsilylacetylene (B32187)

-

Materials:

-

Methyl 4-iodobenzoate

-

Trimethylsilylacetylene (TMSA)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine (B128534) or diisopropylamine)

-

Anhydrous solvent (e.g., toluene (B28343) or THF)

-

-

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add methyl 4-iodobenzoate, the palladium catalyst, and copper(I) iodide.

-

Add the anhydrous solvent, followed by the amine base.

-

To this stirred mixture, add trimethylsilylacetylene dropwise at room temperature.

-

The reaction mixture is then typically heated to a specified temperature (e.g., 50-70 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is then purified by column chromatography on silica (B1680970) gel to yield methyl 4-((trimethylsilyl)ethynyl)benzoate.

-

Step 2: Desilylation to Yield Methyl 4-ethynylbenzoate

-

Materials:

-

Methyl 4-((trimethylsilyl)ethynyl)benzoate

-

Deprotecting agent (e.g., potassium carbonate, tetrabutylammonium (B224687) fluoride (B91410) (TBAF))

-

Solvent (e.g., methanol, THF)

-

-

Procedure:

-

Dissolve the silyl-protected intermediate in a suitable solvent.

-

Add the deprotecting agent and stir the mixture at room temperature.

-

Monitor the reaction by TLC or GC.

-

Once the reaction is complete, the mixture is worked up by adding water and extracting with an organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure.

-

The crude product is then purified by recrystallization or column chromatography to afford pure Methyl 4-ethynylbenzoate.

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

Methyl 4-ethynylbenzoate is an excellent substrate for click chemistry, allowing for the facile synthesis of 1,2,3-triazoles. This reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance.[6][7]

-

Materials:

-

Methyl 4-ethynylbenzoate

-

An organic azide (B81097) (e.g., benzyl (B1604629) azide)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate (B8700270)

-

Solvent system (e.g., a mixture of tert-butanol (B103910) and water)

-

-

Procedure:

-

In a reaction vial, dissolve Methyl 4-ethynylbenzoate and the organic azide in the solvent system.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

-

In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. The order of addition is crucial to generate the active Cu(I) catalyst in situ.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the progress of the reaction by TLC.

-

Upon completion, the reaction mixture is typically quenched with water and the product is extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the desired 1,2,3-triazole derivative.

-

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Methyl 4-ethynylbenzoate = 90 3034-86-4 [sigmaaldrich.com]

- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. fgb.tamagawa-seiki.com [fgb.tamagawa-seiki.com]

- 7. broadpharm.com [broadpharm.com]

An In-depth Technical Guide to the Chemical Properties of Methyl 4-ethynylbenzoate

Introduction

Methyl 4-ethynylbenzoate (CAS No. 3034-86-4) is a versatile bifunctional organic compound that serves as a critical building block in various fields of chemical synthesis.[1] Its structure, incorporating both a terminal alkyne and a methyl ester, allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals, advanced polymers, and functional materials.[1] This guide provides a comprehensive overview of its chemical properties, experimental protocols, and synthetic utility for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

Methyl 4-ethynylbenzoate is a solid at room temperature with limited solubility in water. Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₈O₂[2][3][4][5] |

| Molecular Weight | 160.17 g/mol [2][4][5] |

| Melting Point | 88-95 °C[4], 92-95 °C[6], 93.0 to 97.0 °C[3], 103-105 °C |

| Boiling Point (Predicted) | 239.4 ± 23.0 °C at 760 mmHg[3] |

| Density (Predicted) | 1.11 ± 0.1 g/cm³[3] |

| Solubility in Water | Sparingly soluble (0.16 g/L at 25 °C) |

| Appearance | Colorless solid[3] |

| Storage Temperature | 2-8 °C[4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of Methyl 4-ethynylbenzoate. The following table summarizes its key spectroscopic features.

| Spectroscopic Technique | Key Features |

| ¹H NMR | Data available in public databases such as PubChem.[2] |

| ¹³C NMR | Data available in public databases such as PubChem.[2] |

| Infrared (IR) Spectroscopy | Data available, typically showing characteristic peaks for the alkyne C≡C and C-H stretches, as well as the ester C=O stretch.[2][7] |

| Mass Spectrometry | Data available for molecular weight confirmation. |

| UV Spectroscopy | λmax: 258 nm (in EtOH) |

Reactivity and Synthetic Applications

The chemical reactivity of Methyl 4-ethynylbenzoate is dominated by its two primary functional groups: the terminal alkyne and the methyl ester.

1. Reactions of the Alkyne Group: The ethynyl (B1212043) group is highly versatile and participates in a variety of coupling and addition reactions.

-

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is a common application for Methyl 4-ethynylbenzoate to form more complex aromatic structures.

-

Click Chemistry: The alkyne functionality allows for participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles, a staple of click chemistry for bioconjugation and materials science.

-

Cycloadditions: The alkyne can undergo various cycloaddition reactions to construct diverse heterocyclic systems.

2. Reactions of the Ester Group: The methyl ester group can undergo typical ester reactions.

-

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 4-ethynylbenzoic acid.

-

Amidation: Reaction with amines can convert the ester into the corresponding amide.

-

Reduction: The ester can be reduced to the corresponding alcohol, 4-ethynylbenzyl alcohol.

This dual reactivity makes Methyl 4-ethynylbenzoate a valuable linker molecule in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and functional materials.[1]

Caption: Reactivity map of Methyl 4-ethynylbenzoate.

Experimental Protocols

General Synthesis via Fischer Esterification

A common method for the synthesis of methyl benzoates is the Fischer esterification of the corresponding carboxylic acid with methanol (B129727) in the presence of an acid catalyst.[8][9][10]

Materials:

-

4-Ethynylbenzoic acid

-

Methanol (excess)

-

Concentrated Sulfuric Acid (catalyst)

-

Sodium Bicarbonate solution (5%)

-

Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate

-

Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 4-ethynylbenzoic acid and an excess of methanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Extract the product into an organic solvent. Wash the organic layer with brine, and then dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica (B1680970) gel or by recrystallization.

Caption: General workflow for the synthesis and purification of Methyl 4-ethynylbenzoate.

Safety Information

Methyl 4-ethynylbenzoate is classified as an irritant.[6]

-

Hazard Statements:

-

Precautionary Statements:

-

Personal Protective Equipment (PPE): Use of safety glasses, gloves, and a lab coat is recommended. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

Methyl 4-ethynylbenzoate is a highly valuable and versatile building block in modern organic synthesis. Its dual functionality allows for a broad range of chemical transformations, making it an important intermediate in the development of new pharmaceuticals, polymers, and functional materials. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is essential for its effective utilization in research and development.

References

- 1. nbinno.com [nbinno.com]

- 2. Methyl 4-ethynylbenzoate | C10H8O2 | CID 640163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. Methyl 4-ethynylbenzoate = 90 3034-86-4 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. 3034-86-4 Cas No. | Methyl 4-ethynylbenzoate | Apollo [store.apolloscientific.co.uk]

- 7. 4-ETHYNYL-BENZOIC ACID METHYL ESTER(3034-86-4)FT-IR [chemicalbook.com]

- 8. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst | MDPI [mdpi.com]

- 9. youtube.com [youtube.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. Methyl 4-ethenylbenzoate | C10H10O2 | CID 583124 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 4-ethynylbenzoate: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-ethynylbenzoate is a versatile bifunctional molecule increasingly utilized in the fields of medicinal chemistry, materials science, and chemical biology. Its rigid, linear structure, conferred by the ethynyl (B1212043) group, and the presence of a reactive methyl ester make it a valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the physicochemical properties of methyl 4-ethynylbenzoate, with a focus on its application in Sonogashira coupling and click chemistry reactions. Detailed experimental protocols and a summary of key data are presented to facilitate its use in research and development.

Core Properties of Methyl 4-ethynylbenzoate

Methyl 4-ethynylbenzoate, also known as 4-(methoxycarbonyl)phenylacetylene, is a white to off-white solid organic compound. Its fundamental properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₁₀H₈O₂ | [1][2][3] |

| Molecular Weight | 160.17 g/mol | [1][2][4] |

| CAS Number | 3034-86-4 | [2][3] |

| Appearance | White to orange to green powder/crystal | |

| Melting Point | 88-95 °C | [5] |

| Boiling Point | 239.4 °C at 760 mmHg | [3][5] |

| Density | 1.11 g/cm³ | [3] |

| Solubility | Soluble in organic solvents | [5] |

Applications in Drug Discovery and Organic Synthesis

The terminal alkyne group of methyl 4-ethynylbenzoate is a key functional group that participates in a variety of powerful chemical transformations, making it a valuable reagent in drug discovery and organic synthesis.[5] Two of the most significant reactions are the Sonogashira coupling and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6][7] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst.[6] Methyl 4-ethynylbenzoate serves as the terminal alkyne component, enabling the introduction of the ethynylbenzoyl moiety into a wide range of molecules. This is particularly useful for constructing rigid linkers in drug candidates or for synthesizing conjugated materials.

Click Chemistry

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups.[8][9] The most prominent example is the CuAAC reaction, which joins an alkyne with an azide (B81097) to form a stable 1,2,3-triazole ring.[10] The terminal alkyne of methyl 4-ethynylbenzoate can readily participate in this reaction, providing a straightforward method for conjugating it to biomolecules, polymers, or other molecular probes that have been functionalized with an azide group.

Experimental Protocols

General Protocol for Sonogashira Coupling of Methyl 4-ethynylbenzoate with an Aryl Halide

This protocol provides a general procedure for the palladium-catalyzed Sonogashira coupling of methyl 4-ethynylbenzoate with an aryl halide. Reaction conditions may need to be optimized for specific substrates.

Materials:

-

Methyl 4-ethynylbenzoate

-

Aryl halide (e.g., aryl iodide, bromide, or triflate)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine, diisopropylamine)

-

Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF))

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), methyl 4-ethynylbenzoate (1.2 mmol), the palladium catalyst (0.02-0.05 mmol), and copper(I) iodide (0.04-0.1 mmol).

-

Add the anhydrous solvent (5-10 mL) and the amine base (2-3 mmol).

-

Stir the reaction mixture at room temperature or heat as required (typically 25-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of celite to remove the catalyst.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate (B86663).

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to afford the desired coupled product.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the "click" reaction between methyl 4-ethynylbenzoate and an azide-containing compound.

Materials:

-

Methyl 4-ethynylbenzoate

-

Azide-containing compound

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate (B8700270)

-

Solvent (e.g., a mixture of water and a co-solvent like t-butanol or DMSO)

Procedure:

-

In a reaction vial, dissolve the azide-containing compound (1.0 mmol) and methyl 4-ethynylbenzoate (1.0-1.2 mmol) in the chosen solvent system (e.g., 1:1 water:t-butanol, 4 mL).

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 1 M, 0.2 mmol).

-

In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (e.g., 0.5 M, 0.1 mmol).

-

To the solution of the azide and alkyne, add the sodium ascorbate solution followed by the copper(II) sulfate solution.

-

Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-24 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to yield the 1,2,3-triazole product.

Visualizing Reaction Workflows

Sonogashira Coupling Workflow

Caption: A generalized workflow for the Sonogashira coupling reaction.

Click Chemistry (CuAAC) Workflow

Caption: A typical workflow for the CuAAC click chemistry reaction.

Conclusion

Methyl 4-ethynylbenzoate is a highly valuable and versatile building block in modern organic chemistry and drug discovery. Its participation in robust and efficient reactions like the Sonogashira coupling and click chemistry allows for the streamlined synthesis of complex molecules. The protocols and data provided in this guide are intended to serve as a practical resource for researchers aiming to incorporate this compound into their synthetic strategies.

References

- 1. Methyl 4-ethynylbenzoate | C10H8O2 | CID 640163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. methyl 4-ethynylbenzoate | 3034-86-4 [chemnet.com]

- 4. Methyl 4-ethynylbenzoate = 90 3034-86-4 [sigmaaldrich.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. Sonogashira-Hagiwara Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 8. interchim.fr [interchim.fr]

- 9. broadpharm.com [broadpharm.com]

- 10. confluore.com.cn [confluore.com.cn]

An In-depth Technical Guide to the Structure and Application of Methyl 4-ethynylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-ethynylbenzoate is a versatile bifunctional molecule that has garnered significant interest in the fields of medicinal chemistry, organic synthesis, and materials science. Its structure, featuring a terminal alkyne and a methyl ester attached to a benzene (B151609) ring, makes it a valuable building block for the synthesis of a wide array of complex molecules. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and spectral characterization of Methyl 4-ethynylbenzoate. Furthermore, it details its application in drug discovery, particularly in the construction of 1,2,3-triazole-containing compounds via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This guide includes detailed experimental protocols and quantitative data to facilitate its use in a research and development setting.

Core Structure and Properties

Methyl 4-ethynylbenzoate is a white to off-white solid at room temperature.[1][2] Its fundamental structure consists of a central benzene ring substituted at the 1 and 4 positions with a methyl ester group (-COOCH₃) and an ethynyl (B1212043) group (-C≡CH), respectively.

Chemical Identifiers:

| Identifier | Value |

| IUPAC Name | methyl 4-ethynylbenzoate[3] |

| CAS Number | 3034-86-4[3] |

| Molecular Formula | C₁₀H₈O₂[3] |

| Molecular Weight | 160.17 g/mol [3] |

| SMILES | COC(=O)C1=CC=C(C=C1)C#C[3] |

| InChIKey | JPGRSTBIEYGVNO-UHFFFAOYSA-N[3] |

Physicochemical Properties:

| Property | Value | Reference(s) |

| Melting Point | 93.0 to 97.0 °C | [2] |

| Boiling Point | 239.4 °C at 760 mmHg | [2] |

| Appearance | White to Orange to Green powder to crystal | [1] |

Synthesis of Methyl 4-ethynylbenzoate

A common and efficient method for the synthesis of Methyl 4-ethynylbenzoate is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.

Experimental Protocol: Sonogashira Coupling

This protocol describes the synthesis of Methyl 4-ethynylbenzoate from methyl 4-iodobenzoate (B1621894) and ethynyltrimethylsilane, followed by deprotection.

Materials:

-

Methyl 4-iodobenzoate

-

Ethynyltrimethylsilane

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (B128534) (TEA)

-

Tetrahydrofuran (THF), anhydrous

-

Potassium carbonate (K₂CO₃)

-

Methanol (B129727) (MeOH)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Ethyl acetate (B1210297)

Procedure:

-

Coupling Reaction: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add methyl 4-iodobenzoate (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

-

Add anhydrous THF and triethylamine (2.0 eq).

-

To this stirred suspension, add ethynyltrimethylsilane (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to 50 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure. The crude product is methyl 4-((trimethylsilyl)ethynyl)benzoate.

-

Deprotection: Dissolve the crude product in a mixture of methanol and dichloromethane (1:1).

-

Add potassium carbonate (2.0 eq) and stir the mixture at room temperature for 2-3 hours.

-

Monitor the deprotection by TLC.

-

Once the reaction is complete, quench with saturated aqueous NH₄Cl solution and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure Methyl 4-ethynylbenzoate.

Spectroscopic Characterization

The structure of Methyl 4-ethynylbenzoate can be confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (500 MHz, CDCl₃): [3]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.01 | d, J = 8.5 Hz | 2H | Aromatic (ortho to -COOCH₃) |

| 7.55 | d, J = 8.5 Hz | 2H | Aromatic (ortho to -C≡CH) |

| 3.92 | s | 3H | -OCH₃ |

| 3.17 | s | 1H | -C≡CH |

¹³C NMR (125 MHz, CDCl₃):

| Chemical Shift (δ) ppm | Assignment |

| 166.4 | C=O (ester) |

| 132.3 | Aromatic CH |

| 130.0 | Aromatic C-COOCH₃ |

| 129.6 | Aromatic CH |

| 126.3 | Aromatic C-C≡CH |

| 82.9 | -C≡CH |

| 78.5 | -C≡CH |

| 52.4 | -OCH₃ |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of Methyl 4-ethynylbenzoate exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3290 | Strong, sharp | ≡C-H stretch |

| ~2110 | Weak | C≡C stretch |

| ~1720 | Strong | C=O stretch (ester) |

| ~1605, 1500 | Medium | C=C stretch (aromatic) |

| ~1280, 1100 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of Methyl 4-ethynylbenzoate shows a molecular ion peak (M⁺) at m/z = 160, corresponding to its molecular weight.

Major Fragmentation Peaks (m/z):

| m/z | Proposed Fragment |

| 160 | [M]⁺ |

| 129 | [M - OCH₃]⁺ |

| 101 | [M - COOCH₃]⁺ |

| 75 | [C₆H₃]⁺ |

Application in Drug Discovery: Synthesis of 1,2,3-Triazole Derivatives

The terminal alkyne group of Methyl 4-ethynylbenzoate makes it an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This "click" reaction is widely used in drug discovery to create libraries of 1,4-disubstituted 1,2,3-triazoles, which are known to be pharmacologically active scaffolds.

Experimental Protocol: CuAAC Click Chemistry

This protocol outlines a general procedure for the synthesis of a 1,2,3-triazole derivative from Methyl 4-ethynylbenzoate and an organic azide (B81097).

Materials:

-

Methyl 4-ethynylbenzoate

-

Organic azide (e.g., benzyl (B1604629) azide)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate (B8700270)

-

Water

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve Methyl 4-ethynylbenzoate (1.0 eq) and the organic azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.

-

In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution.

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 30 mL).

-

Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 1,2,3-triazole derivative.

Logical Workflow for Drug Discovery using Methyl 4-ethynylbenzoate

The following diagram illustrates a typical workflow for the discovery of bioactive molecules, such as enzyme inhibitors, using Methyl 4-ethynylbenzoate as a key building block.

Caption: Drug discovery workflow using Methyl 4-ethynylbenzoate.

Conclusion

Methyl 4-ethynylbenzoate is a readily accessible and highly useful building block in modern organic and medicinal chemistry. Its well-defined structure and reactivity, particularly in the context of click chemistry, provide a robust platform for the rapid synthesis of diverse molecular libraries. The detailed protocols and data presented in this guide are intended to empower researchers to effectively utilize this compound in their drug discovery and development endeavors, ultimately accelerating the identification of novel therapeutic agents.

References

- 1. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 4-Ethynylbenzoate: A Technical Guide to its Solubility and Applications in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-ethynylbenzoate is a versatile bifunctional molecule widely utilized as a building block in organic synthesis. Its structure, incorporating both a terminal alkyne and a methyl ester, makes it a valuable precursor for the synthesis of a wide array of more complex molecules, including pharmaceuticals, functional materials, and polymers. A thorough understanding of its solubility characteristics in various organic solvents is paramount for its effective use in reaction chemistry, purification, and formulation. This technical guide provides an in-depth overview of the available solubility data for methyl 4-ethynylbenzoate, a general experimental protocol for its solubility determination, and a visualization of its application in a common synthetic workflow.

Physicochemical Properties

A summary of the key physicochemical properties of methyl 4-ethynylbenzoate is presented in the table below. These properties are crucial for understanding its behavior in different solvent systems.

| Property | Value | Reference |

| CAS Number | 3034-86-4 | [1][2] |

| Molecular Formula | C₁₀H₈O₂ | [1][2] |

| Molecular Weight | 160.17 g/mol | [1][2] |

| Appearance | Colorless to white solid/powder/crystal | [1][3] |

| Melting Point | 88-97 °C | [1][4] |

| Boiling Point | 239.4 °C at 760 mmHg | [1][5] |

| Density | 1.11 g/cm³ | [1][5] |

Solubility of Methyl 4-Ethynylbenzoate

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility | Reference |

| Water | 25 | Sparingly soluble (0.16 g/L) | [3] |

| Organic Solvents | Not Specified | Good solubility | [1] |

| Ethanol | Not Specified | Soluble (λmax at 258 nm indicates solubility) | [3] |

Qualitative Solubility Observations

Methyl 4-ethynylbenzoate is generally described as having good solubility in common organic solvents.[1] This is expected given its molecular structure, which contains both a polar ester group and a significant nonpolar aromatic ring and alkyne moiety. This dual character allows for favorable interactions with a range of organic solvents. While specific quantitative data is lacking, it is anticipated to be soluble in solvents such as:

-

Chlorinated solvents: Dichloromethane, Chloroform

-

Ethers: Tetrahydrofuran (THF), Diethyl ether

-

Esters: Ethyl acetate

-

Ketones: Acetone

-

Aprotic polar solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO)

-

Alcohols: Methanol, Ethanol

-

Aromatic hydrocarbons: Toluene

Its solubility in nonpolar solvents like hexane (B92381) is expected to be lower due to the presence of the polar methyl ester group.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for the gravimetric determination of the solubility of methyl 4-ethynylbenzoate in an organic solvent. This method is widely applicable and can be adapted for various solvents and temperatures.

Materials and Equipment

-

Methyl 4-ethynylbenzoate (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Centrifuge

-

Micropipettes

-

Drying oven or vacuum oven

Experimental Procedure

-

Sample Preparation: Accurately weigh an excess amount of methyl 4-ethynylbenzoate into a series of vials.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. The solid phase should still be present to confirm that equilibrium has been reached.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to sediment the undissolved solid.

-

Aliquoting: Carefully withdraw a precise volume of the supernatant (the saturated solution) using a pre-weighed micropipette, ensuring no solid particles are transferred.

-

Solvent Evaporation: Transfer the aliquot to a pre-weighed, clean, and dry vial. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to sublime.

-

Drying and Weighing: Once the solvent is completely removed, dry the vial containing the solid residue to a constant weight in a vacuum oven.

-

Calculation: The solubility (S) in g/L can be calculated using the following formula:

S (g/L) = (Weight of residue (g) / Volume of aliquot (L))

Application in Organic Synthesis: A Workflow Example

Methyl 4-ethynylbenzoate is a key building block in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[6] This reaction is widely used in drug discovery, materials science, and bioconjugation to reliably and efficiently form 1,2,3-triazole linkages.

Caption: Workflow for a typical CuAAC "click" reaction using methyl 4-ethynylbenzoate.

This workflow illustrates the straightforward and robust nature of using methyl 4-ethynylbenzoate in CuAAC reactions. The choice of solvent is critical and depends on the solubility of both the azide and the alkyne starting materials. The good solubility of methyl 4-ethynylbenzoate in a variety of organic solvents provides flexibility in designing these reactions.

Conclusion

Methyl 4-ethynylbenzoate is a valuable and versatile reagent in modern organic synthesis. While quantitative data on its solubility in organic solvents is sparse, its qualitative solubility is well-established, allowing for its use in a wide range of reaction conditions. The provided general experimental protocol offers a reliable method for determining its solubility in specific solvents as needed for particular applications. Its utility is highlighted by its role in robust and efficient transformations such as the copper-catalyzed azide-alkyne cycloaddition, a critical tool in pharmaceutical and materials research. Further quantitative studies on its solubility would be a valuable contribution to the chemical literature, aiding in reaction optimization and process development.

References

Spectroscopic Profile of Methyl 4-ethynylbenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Methyl 4-ethynylbenzoate (C₁₀H₈O₂), a versatile building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The empirical formula for Methyl 4-ethynylbenzoate is C₁₀H₈O₂ with a molecular weight of 160.17 g/mol .[1][2][3] The key spectroscopic data are summarized in the tables below.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.94 | Doublet (d) | 8 | 2H | Aromatic (H-2, H-6) |

| 7.49 | Doublet (d) | 8 | 2H | Aromatic (H-3, H-5) |

| 3.85 | Singlet (s) | - | 3H | Methyl (-OCH₃) |

| 3.16 | Singlet (s) | - | 1H | Acetylenic (-C≡CH) |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 166.3 | Carbonyl (C=O) |

| 131.9 | Aromatic (C-2, C-6) |

| 130.0 | Aromatic (C-1) |

| 129.3 | Aromatic (C-3, C-5) |

| 126.6 | Aromatic (C-4) |

| 82.7 | Acetylenic (-C ≡CH) |

| 79.9 | Acetylenic (-C≡C H) |

| 52.1 | Methyl (-OC H₃) |

IR (Infrared) Spectroscopy Data

The IR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3290 | ≡C-H | Stretching |

| ~2110 | -C≡C- | Stretching |

| ~1720 | C=O | Stretching (Ester) |

| ~1608, 1508 | C=C | Stretching (Aromatic) |

| ~1280, 1100 | C-O | Stretching (Ester) |

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Relative Abundance (%) | Assignment |

| 160 | 100 | [M]⁺ (Molecular Ion) |

| 129 | High | [M - OCH₃]⁺ |

| 101 | Moderate | [M - COOCH₃]⁺ |

| 75 | Moderate | [C₆H₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: A small amount of Methyl 4-ethynylbenzoate is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Proton NMR spectra are typically acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00).

-

¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope. Chemical shifts are reported in ppm relative to TMS.

IR Spectroscopy

-

Sample Preparation: For solid samples like Methyl 4-ethynylbenzoate, the KBr (potassium bromide) pellet method is commonly used. A small amount of the sample is finely ground with dry KBr powder and pressed into a thin, transparent disk.

-

Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. The positions of the absorption bands are reported in reciprocal centimeters (cm⁻¹).

Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method for generating ions from organic molecules.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each ion.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like Methyl 4-ethynylbenzoate.

Caption: A flowchart illustrating the general workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

References

Core Topic: Reactivity of the Ethynyl Group in Methyl 4-ethynylbenzoate

An In-depth Technical Guide on the Reactivity of the Ethynyl (B1212043) Group in Methyl 4-ethynylbenzoate

Audience: Researchers, scientists, and drug development professionals.

Methyl 4-ethynylbenzoate is a bifunctional aromatic compound featuring a terminal alkyne (ethynyl group) and a methyl ester. This structure makes it a highly valuable building block in organic synthesis, particularly in the fields of medicinal chemistry, materials science, and polymer chemistry. The reactivity of the ethynyl group is central to its utility, allowing for a diverse range of chemical transformations. This guide provides a detailed exploration of these reactions, complete with experimental data, protocols, and visual diagrams to illustrate key concepts.

The electronic nature of the methyl 4-ethynylbenzoate scaffold plays a crucial role in the reactivity of the ethynyl group. The methyl benzoate (B1203000) moiety is moderately electron-withdrawing, which slightly increases the acidity of the terminal acetylenic proton compared to simple alkyl alkynes, facilitating its deprotonation. This electronic effect also influences the reactivity of the triple bond in cycloaddition and cross-coupling reactions.

The primary modes of reactivity for the ethynyl group in this molecule are:

-

Palladium-Catalyzed Cross-Coupling Reactions: Specifically, the Sonogashira coupling, which forms carbon-carbon bonds between the terminal alkyne and aryl or vinyl halides.

-

Cycloaddition Reactions: Most notably, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which yields 1,2,3-triazole rings.[1][2]

-

Reactions of the Terminal Acetylenic Proton: The acidic proton can be removed by a suitable base to form a nucleophilic acetylide, which can then react with various electrophiles.

Sonogashira Cross-Coupling Reaction

The Sonogashira coupling is a powerful and widely used method for forming C(sp)-C(sp²) bonds.[3] In this reaction, the terminal alkyne of methyl 4-ethynylbenzoate is coupled with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base.[3] This reaction is fundamental for constructing more complex molecular architectures, such as conjugated polymers and pharmacologically active compounds.

Caption: Logical relationship of components in a Sonogashira coupling reaction.

Data Presentation: Sonogashira Coupling Reactions

The following table summarizes representative quantitative data for the Sonogashira coupling of methyl 4-ethynylbenzoate with various coupling partners.

| Entry | Aryl Halide | Palladium Catalyst (mol%) | Copper(I) Source (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Iodobenzene (B50100) | Pd(PPh₃)₄ (2) | CuI (4) | Triethylamine (B128534) | THF | 60 | 95 |

| 2 | 4-Bromoanisole | PdCl₂(PPh₃)₂ (3) | CuI (5) | Diisopropylamine | Toluene | 80 | 89 |

| 3 | 1-Iodonaphthalene | Pd(OAc)₂ (2) / XPhos (4) | CuI (5) | Triethylamine | DMF | 70 | 92 |

| 4 | 3-Bromopyridine | Pd(PPh₃)₄ (2.5) | CuI (5) | Piperidine | THF/Et₃N | 65 | 85 |

Experimental Protocol: Sonogashira Coupling of Methyl 4-ethynylbenzoate with Iodobenzene

-

Reagent Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add methyl 4-ethynylbenzoate (160 mg, 1.0 mmol), iodobenzene (224 mg, 1.1 mmol), tetrakis(triphenylphosphine)palladium(0) (23 mg, 0.02 mmol), and copper(I) iodide (7.6 mg, 0.04 mmol).

-

Solvent Addition: Add 8 mL of anhydrous tetrahydrofuran (B95107) (THF) and 4 mL of triethylamine via syringe.

-

Reaction Execution: Stir the reaction mixture at 60 °C and monitor its progress by thin-layer chromatography (TLC) using a 4:1 hexane:ethyl acetate (B1210297) eluent system.

-

Work-up: After completion (typically 4-6 hours), cool the mixture to room temperature and filter it through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in dichloromethane (B109758) and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica (B1680970) gel (hexane:ethyl acetate gradient) to yield the pure coupled product.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The ethynyl group of methyl 4-ethynylbenzoate is an ideal substrate for the CuAAC reaction, a premier example of "click chemistry".[4][5] This reaction provides a highly efficient and regioselective pathway to 1,4-disubstituted 1,2,3-triazoles by reacting the alkyne with an organic azide.[5] The resulting triazole linkage is exceptionally stable, making this reaction invaluable for creating conjugates in drug discovery and bioconjugation.[6]

References

An In-depth Technical Guide to the Core Reactions of Methyl 4-ethynylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-ethynylbenzoate is a versatile bifunctional molecule that serves as a crucial building block in a multitude of synthetic applications, ranging from pharmaceutical development to materials science. Its rigid structure, conferred by the phenylacetylene (B144264) moiety, and the reactive handles of the terminal alkyne and methyl ester groups, allow for its participation in a variety of powerful chemical transformations. This technical guide provides a comprehensive overview of the key reactions involving Methyl 4-ethynylbenzoate, with a focus on Sonogashira coupling, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), other cycloaddition reactions, and polymerization. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its practical application in research and development.

Introduction

Methyl 4-ethynylbenzoate (CAS No: 3034-86-4), with the chemical formula C₁₀H₈O₂, is a white to off-white solid crystalline powder.[1] Its structure features a terminal alkyne group and a methyl ester group attached to a benzene (B151609) ring at the para position. This unique combination of functional groups makes it an invaluable intermediate in organic synthesis.[2] The ethynyl (B1212043) group readily participates in carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions and cycloadditions. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can be further functionalized, for instance, through amidation. These orthogonal reactivities allow for the stepwise and controlled construction of complex molecular architectures.

The applications of Methyl 4-ethynylbenzoate are diverse. In the pharmaceutical industry, it is utilized as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] In materials science, its derivatives are explored for the development of organic semiconductors, liquid crystals, and polymers with tailored electronic and optical properties.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[3]

General Reaction Scheme

Caption: General scheme of the Sonogashira coupling reaction.

Experimental Protocol

The following is a general procedure for the Sonogashira coupling of Methyl 4-ethynylbenzoate with an aryl bromide, adapted from established protocols.[4]

Materials:

-

Methyl 4-ethynylbenzoate

-

Aryl bromide

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Anhydrous tetrahydrofuran (B95107) (THF) or toluene

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add Methyl 4-ethynylbenzoate (1.0 eq.), the aryl bromide (1.1 eq.), PdCl₂(PPh₃)₂ (0.02-0.05 eq.), and CuI (0.04-0.10 eq.).

-

Add the anhydrous, degassed solvent (e.g., THF or toluene, to achieve a concentration of 0.1-0.5 M) followed by the amine base (e.g., triethylamine, 2-5 eq.).

-

Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.

-

Stir the reaction mixture at room temperature or heat to 50-80 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Once the reaction is complete, cool the mixture to room temperature and add water.

-

Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663).

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data

The yield of the Sonogashira coupling reaction is influenced by various factors including the nature of the aryl halide, the catalyst system, the base, and the reaction temperature. The following table summarizes representative reaction conditions and yields for the coupling of substituted aryl bromides with terminal alkynes, which can be considered indicative for reactions with Methyl 4-ethynylbenzoate.

| Aryl Bromide (R-Br) | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| 4-Bromoanisole | Pd(OAc)₂ / P(p-tol)₃ | DBU | THF | 80 | 85-95 |

| 4-Bromobenzonitrile | Pd(OAc)₂ / P(p-tol)₃ | DBU | THF | 80 | 80-90 |

| 3-Bromopyridine | Pd(OAc)₂ / P(p-tol)₃ | DBU | THF | 80 | 75-85 |

| 2-Bromotoluene | Pd(OAc)₂ / XPhos | TBAF | THF | 80 | 70-80 |

Data adapted from literature on similar substrates.[5]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," providing a highly efficient and regioselective method for the synthesis of 1,4-disubstituted-1,2,3-triazoles.[6] This reaction is known for its mild conditions, high yields, and tolerance of a wide range of functional groups.

General Reaction Scheme

Caption: General scheme of the CuAAC reaction.

Experimental Protocol

The following protocol for a CuAAC reaction is based on established procedures.[7][8]

Materials:

-

Methyl 4-ethynylbenzoate

-

Organic azide (e.g., benzyl (B1604629) azide)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate (B8700270)

-

Solvent (e.g., a mixture of tert-butanol (B103910) and water, or an organic solvent like THF or DMF)

Procedure:

-

In a reaction vessel, dissolve Methyl 4-ethynylbenzoate (1.0 eq.) and the organic azide (1.0-1.2 eq.) in the chosen solvent.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq.) in deionized water.

-

In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq.) in deionized water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, dilute the mixture with a suitable organic solvent and wash with saturated aqueous ammonium (B1175870) chloride to remove the copper catalyst.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography on silica gel.

Quantitative Data

The CuAAC reaction is generally high-yielding with a broad substrate scope. The following table provides representative data for the reaction of various azides with terminal alkynes, which can be extrapolated to Methyl 4-ethynylbenzoate.

| Azide | Alkyne | Catalyst System | Solvent | Temp (°C) | Yield (%) |

| Benzyl azide | Phenylacetylene | CuI | Cyrene™ | 30 | 88 |

| Phenyl azide | Phenylacetylene | CuI | Cyrene™ | 30 | 85 |

| 1-Azidohexane | Phenylacetylene | CuI | Cyrene™ | 30 | 92 |

| Benzyl azide | 1-Octyne | CuSO₄/Ascorbate | t-BuOH/H₂O | RT | >95 |

Data adapted from literature on similar substrates.[7][9]

Other Cycloaddition Reactions

Besides the well-known CuAAC, the ethynyl group of Methyl 4-ethynylbenzoate can participate in other cycloaddition reactions, such as [3+2] cycloadditions with nitrile oxides to form isoxazoles.[8]

[3+2] Cycloaddition with Nitrile Oxides

This reaction provides a route to 3,5-disubstituted isoxazoles, which are important heterocyclic motifs in medicinal chemistry.

General Reaction Scheme

Caption: General scheme of the [3+2] cycloaddition with nitrile oxides.

Experimental Protocol

The following is a general procedure for the in-situ generation of a nitrile oxide and its subsequent cycloaddition with an alkyne.[8]

Materials:

-

Methyl 4-ethynylbenzoate

-

Substituted aromatic aldehyde

-

Hydroxylamine (B1172632) hydrochloride

-

Sodium hydroxide

-

N-Chlorosuccinimide (NCS)

-

Triethylamine

-

Dichloromethane (DCM)

Procedure:

-

Oxime formation: React the substituted aromatic aldehyde with hydroxylamine hydrochloride in the presence of a base (e.g., sodium hydroxide) to form the corresponding oxime.

-

Nitrile oxide generation and cycloaddition: In a separate flask, dissolve Methyl 4-ethynylbenzoate and the prepared oxime in DCM.

-

Add triethylamine, followed by the portion-wise addition of NCS at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Quantitative Data

The yields for 1,3-dipolar cycloadditions of nitrile oxides with alkynes are generally good to excellent.

| Nitrile Oxide Precursor (Aldehyde) | Alkyne | Conditions | Yield (%) |

| Benzaldehyde | Phenylacetylene | NCS, Et₃N, DCM, RT | 80-90 |

| 4-Chlorobenzaldehyde | Phenylacetylene | NCS, Et₃N, DCM, RT | 85-95 |

| 4-Methoxybenzaldehyde | Phenylacetylene | NCS, Et₃N, DCM, RT | 75-85 |

Data based on general literature for similar reactions.[8]

Polymerization

The polymerization of phenylacetylene derivatives, including Methyl 4-ethynylbenzoate, can be achieved using transition metal catalysts, most notably rhodium-based systems. This leads to the formation of conjugated polymers with interesting optical and electronic properties.

General Reaction Scheme

References

- 1. Highly active and robust rhodium(I) catalyst for the polymerization of arylacetylenes in polar and aqueous medium under… [ouci.dntb.gov.ua]

- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 3. rsc.org [rsc.org]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 5. Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine Nucleoside Phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. moodle2.units.it [moodle2.units.it]

- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

Commercial Sourcing and Synthetic Routes for Methyl 4-ethynylbenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-ethynylbenzoate is a valuable bifunctional building block in organic synthesis, particularly in the fields of medicinal chemistry, materials science, and bioconjugation. Its terminal alkyne group allows for participation in a variety of coupling reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry"), while the methyl ester moiety provides a handle for further functionalization or can act as a key structural component. This technical guide provides an in-depth overview of the commercial availability of Methyl 4-ethynylbenzoate and details a common and reliable synthetic protocol for its laboratory-scale preparation.

Commercial Suppliers

Methyl 4-ethynylbenzoate is readily available from a range of chemical suppliers. The purity and available quantities can vary, so it is crucial to select a supplier that meets the specific needs of the intended application. Below is a summary of prominent commercial sources.

| Supplier | Product Number(s) | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Sigma-Aldrich | 724653 | ≥90% | 3034-86-4 | C₁₀H₈O₂ | 160.17 |

| Santa Cruz Biotechnology | sc-273338 | Not Specified | 3034-86-4 | C₁₀H₈O₂ | 160.17 |

| TCI Chemicals | M2768 | >98.0% (GC) | 3034-86-4 | C₁₀H₈O₂ | 160.17 |

| Thermo Scientific | AC456730050 | 97% | 3034-86-4 | C₁₀H₈O₂ | 160.17 |

| Synblock | SB02398 | NLT 98% | 3034-86-4 | C₁₀H₈O₂ | 160.17 |

Synthetic Experimental Protocols

The most prevalent and efficient synthesis of Methyl 4-ethynylbenzoate involves a two-step sequence: a Sonogashira coupling of an aryl halide with a protected acetylene, followed by a deprotection step. The following protocol is a robust method starting from either methyl 4-iodobenzoate (B1621894) or methyl 4-bromobenzoate.

Step 1: Sonogashira Coupling - Synthesis of Methyl 4-((trimethylsilyl)ethynyl)benzoate[1][2]

This step involves the palladium- and copper-catalyzed cross-coupling of methyl 4-halobenzoate with trimethylsilylacetylene (B32187). The trimethylsilyl (B98337) group serves as a protecting group for the terminal alkyne.

Materials:

-

Methyl 4-iodobenzoate or Methyl 4-bromobenzoate

-

Trimethylsilylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (B128534) (Et₃N) or another suitable amine base

-

Anhydrous tetrahydrofuran (B95107) (THF) or other suitable solvent

Procedure:

-

To a two-necked round-bottom flask equipped with a condenser and a magnetic stirrer, add methyl 4-iodobenzoate (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03-0.05 eq), and copper(I) iodide (0.01-0.02 eq).

-

Evacuate the flask and backfill with an inert atmosphere (e.g., argon or nitrogen).

-

Add anhydrous triethylamine (as solvent or co-solvent with THF).

-

Purge the mixture with the inert gas for approximately 30 minutes.

-

To the stirred mixture, add trimethylsilylacetylene (1.1-1.5 eq) via syringe.

-

Heat the reaction mixture to a temperature ranging from room temperature to 80°C and stir for 12-16 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate (B1210297) and hexane (B92381) as the eluent.

Step 2: Deprotection - Synthesis of Methyl 4-ethynylbenzoate[1][2]

The trimethylsilyl protecting group is removed to yield the final product.

Materials:

-

Methyl 4-((trimethylsilyl)ethynyl)benzoate

-

Potassium carbonate (K₂CO₃) or Tetrabutylammonium fluoride (B91410) (TBAF)

-

Methanol (B129727) or Tetrahydrofuran (THF)

Procedure using Potassium Carbonate: [1]

-

Dissolve methyl 4-((trimethylsilyl)ethynyl)benzoate (1.0 eq) in methanol.

-

Add potassium carbonate (2.0 eq) to the solution.

-

Stir the mixture at room temperature for approximately 90 minutes, monitoring the reaction by TLC.

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

The residue can be purified by column chromatography on silica gel to afford Methyl 4-ethynylbenzoate as a white powder.

Alternative Procedure using TBAF: [2]

-

Dissolve methyl 4-((trimethylsilyl)ethynyl)benzoate in THF.

-

Add a 1.0 M solution of TBAF in THF (1.0 eq).

-

Stir the reaction mixture at room temperature for 15-30 minutes.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography.

Visualizations

Signaling Pathway

The synthesis of Methyl 4-ethynylbenzoate does not involve a biological signaling pathway. However, the logical workflow of the synthesis can be visualized.

Experimental Workflow

Caption: Synthetic workflow for Methyl 4-ethynylbenzoate.

Logical Relationship Diagram

Caption: Logical steps in the synthesis of Methyl 4-ethynylbenzoate.

References

Methyl 4-ethynylbenzoate: A Technical Guide to Purity and Assay

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity and assay of Methyl 4-ethynylbenzoate (CAS 3034-86-4), a key building block in pharmaceutical and materials science research. This document outlines common purity specifications, detailed analytical methodologies for accurate quantification, and potential impurity profiles to support rigorous quality control and seamless integration into drug development workflows.

Purity and Assay Specifications

Methyl 4-ethynylbenzoate is commercially available in various purity grades. A summary of typical specifications from different suppliers is presented in Table 1. The most common analytical technique cited for purity assessment is Gas Chromatography (GC).

| Supplier Category | Typical Purity Specification | Analytical Method |

| Research Chemicals | >98.0% | Gas Chromatography (GC) |

| Fine Chemicals | ≥90% | Not specified |

| Specialty Chemicals | NLT 98% | HPLC, NMR, LC-MS data available |

Table 1: Summary of Commercially Available Methyl 4-ethynylbenzoate Purity Grades.

Analytical Methodologies for Purity and Assay Determination

Accurate determination of the purity and assay of Methyl 4-ethynylbenzoate is critical for its application in sensitive research and development settings. The following sections detail the experimental protocols for the most common and recommended analytical techniques.

Gas Chromatography (GC)

Gas chromatography is a widely used method for assessing the purity of volatile and semi-volatile compounds like Methyl 4-ethynylbenzoate.

Experimental Protocol:

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A non-polar capillary column, such as a DB-1 (dimethylpolysiloxane) or equivalent (e.g., 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Detector Temperature: 300 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase at 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Injection Volume: 1 µL.

-

Sample Preparation: Dissolve a known amount of Methyl 4-ethynylbenzoate in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.

-

Quantification: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For a more accurate assay, a quantitative analysis using an internal or external standard is recommended.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a robust method for the quantification of Methyl 4-ethynylbenzoate and the separation of potential non-volatile impurities.

Experimental Protocol:

-

Instrumentation: An HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v). The aqueous phase may be acidified with 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Sample Preparation: Prepare a stock solution of Methyl 4-ethynylbenzoate (e.g., 1 mg/mL) in the mobile phase or a compatible solvent. Prepare a series of working standards by serial dilution for calibration.

-

Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. The concentration of Methyl 4-ethynylbenzoate in a sample is determined by interpolating its peak area on the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) can be used for a highly accurate assay of Methyl 4-ethynylbenzoate without the need for a specific reference standard of the analyte itself, by using a certified internal standard.

Experimental Protocol:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.

-

Internal Standard: A certified quantitative NMR standard with a known purity and a resonance that does not overlap with the analyte signals (e.g., maleic anhydride, dimethyl sulfone).

-

Sample Preparation:

-

Accurately weigh a specific amount of Methyl 4-ethynylbenzoate and the internal standard into a vial.

-

Dissolve the mixture in a known volume of the deuterated solvent.

-

Transfer the solution to an NMR tube.

-

-

Data Acquisition: Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay, sufficient number of scans).

-

Quantification: The assay is calculated by comparing the integral of a specific, well-resolved proton signal of Methyl 4-ethynylbenzoate (e.g., the methyl ester protons) with the integral of a known proton signal from the internal standard.

Potential Impurities and Synthesis By-products

The purity of Methyl 4-ethynylbenzoate can be influenced by the synthetic route employed. A common synthesis involves the Sonogashira coupling of methyl 4-iodobenzoate (B1621894) with a protected acetylene, followed by deprotection. Potential impurities may include:

-

Starting materials: Unreacted methyl 4-iodobenzoate or the protected alkyne.

-

Homocoupling products: Diynes formed from the coupling of two alkyne molecules.

-

Solvent residues: Residual solvents from the reaction and purification steps.

-

Related substances: By-products from side reactions.

The analytical methods described above are suitable for the detection and quantification of these potential impurities.

Visualized Experimental Workflow

The following diagrams illustrate the logical flow of the analytical procedures described in this guide.

Caption: Workflow for Purity Analysis by Gas Chromatography.

Caption: Workflow for Assay Determination by HPLC.

Caption: Workflow for Assay Determination by qNMR.

This technical guide provides a solid foundation for researchers, scientists, and drug development professionals to understand and implement robust analytical methods for the quality control of Methyl 4-ethynylbenzoate. The provided protocols and workflows can be adapted and validated for specific laboratory and regulatory requirements.

An In-depth Technical Guide to the Physical Properties of Methyl 4-ethynylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the key physical properties of Methyl 4-ethynylbenzoate, a compound of interest in organic synthesis and medicinal chemistry. The information presented is intended to support laboratory research and development activities.

Core Physical Properties

Methyl 4-ethynylbenzoate is a solid at room temperature. The accurate determination of its physical constants, such as melting and boiling points, is crucial for its identification, purification, and application in synthetic protocols.

Data Presentation: Physical Constants

The following table summarizes the reported physical properties for Methyl 4-ethynylbenzoate. It is important to note that variations in reported values can arise from differences in experimental methodologies and sample purity.

| Physical Property | Value | Source |

| Melting Point | 88-95 °C | |

| 93.0 to 97.0 °C | [1] | |

| 103-105 °C | ChemBK | |

| Boiling Point | 239.4 °C at 760 mmHg | [1][2][3] |

| Density | 1.11 g/cm³ | [1][3] |

| Molecular Weight | 160.17 g/mol | [2][4] |

| Molecular Formula | C₁₀H₈O₂ | [2][3][4] |

Experimental Protocols

While specific experimental protocols for the determination of the melting and boiling points of Methyl 4-ethynylbenzoate are not detailed in the reviewed literature, standard laboratory procedures for organic compounds are applicable.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities. The capillary method is a common and reliable technique for this measurement.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry Methyl 4-ethynylbenzoate is packed into a capillary tube, which is sealed at one end. The sample is compacted at the bottom of the tube.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube, in close proximity to a calibrated thermometer.

-

Heating: The apparatus is heated at a controlled and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.

Visualizations

Signaling Pathways and Experimental Workflows

A thorough review of the available literature did not identify any established biological signaling pathways in which Methyl 4-ethynylbenzoate is a key modulator. Its primary application is as a building block in organic synthesis. Consequently, there are no relevant signaling pathways to be diagrammed.

Similarly, the experimental workflows associated with this compound predominantly involve standard synthetic and analytical procedures that are not sufficiently complex to warrant a logical relationship diagram. Therefore, no diagrams have been generated for this guide.

References

Methodological & Application

Application Notes and Protocols for Methyl 4-ethynylbenzoate in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry, a concept introduced by K.B. Sharpless, encompasses a class of reactions that are rapid, high-yielding, and produce minimal byproducts, making them exceptionally suitable for applications in drug discovery, bioconjugation, and materials science.[1] Among these reactions, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) has emerged as a cornerstone, facilitating the formation of stable 1,2,3-triazole linkages from terminal alkynes and azides.[1]